SR-18292 is a small molecule compound primarily recognized for its ability to inhibit the activity of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) [, , , , , ]. PGC-1α is a transcriptional coactivator involved in various biological processes, including mitochondrial biogenesis, energy metabolism, and cellular responses to stress. Due to its inhibitory effect on PGC-1α, SR-18292 has become a valuable tool in scientific research to investigate the role of PGC-1α in various biological contexts, particularly in cellular models and preclinical animal studies. Researchers use SR-18292 to understand how PGC-1α influences cellular processes and disease pathogenesis.
SR-18292 falls under the category of small molecule inhibitors, specifically targeting metabolic pathways involving PGC-1α. It is classified as a chemical entity with implications for use in pharmacological applications aimed at treating metabolic syndromes.
The synthesis of SR-18292 involves several key steps that utilize standard organic chemistry techniques. The general synthetic route includes the reaction of specific aldehydes with amines followed by reduction processes.
Purity and characterization of SR-18292 were confirmed using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
The molecular structure of SR-18292 features a complex arrangement that allows it to interact selectively with PGC-1α. The specific structural components include an indole ring system and various substituents that enhance its binding affinity.
Key structural data includes:
SR-18292 primarily acts by inhibiting the activity of PGC-1α, which plays a crucial role in gluconeogenesis and mitochondrial biogenesis. The compound's interaction leads to reduced expression of key gluconeogenic genes such as Pck1 and G6pc.
In vitro studies have demonstrated that treatment with SR-18292 significantly decreases glucose production in hepatocytes by altering metabolic pathways associated with PGC-1α activity .
The mechanism by which SR-18292 exerts its effects involves direct inhibition of PGC-1α, leading to decreased transcriptional activation of gluconeogenic genes. This results in reduced hepatic glucose output and improved glycemic control.
Experimental data indicate that SR-18292 treatment results in altered metabolic profiles, including increased lactate levels and enhanced glucose oxidation, thereby contributing to its therapeutic potential in managing hyperglycemia .
SR-18292 is typically presented as a colorless or pale yellow oil. Its solubility characteristics allow it to be effectively utilized in biological assays.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Detailed analyses have shown that it maintains high purity (>95%) throughout various experimental procedures .
SR-18292 has potential applications in:
Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a master regulator of cellular energy metabolism and mitochondrial biogenesis. This transcriptional coactivator integrates environmental and nutritional signals to orchestrate the expression of genes governing glucose metabolism, fatty acid oxidation, oxidative phosphorylation (OXPHOS), and reactive oxygen species (ROS) detoxification [1] [9]. Under fasting conditions, PGC-1α is deacetylated and activated by SIRT1, leading to its interaction with hepatic nuclear factor 4α (HNF4α) and forkhead box protein O1 (FOXO1). This complex drives the transcription of gluconeogenic genes (Pck1, G6pc), increasing hepatic glucose production (HGP) [2]. In metabolic diseases like type 2 diabetes (T2D), dysregulation of this pathway results in pathological HGP exacerbating hyperglycemia [2] [10].
Beyond metabolism, PGC-1α sustains mitochondrial integrity in high-energy-demand tissues. In macrophages, PGC-1α upregulates mitochondrial transcription factor A (TFAM), which stabilizes mitochondrial DNA (mtDNA) and supports ATP production during bacterial clearance [3]. Conversely, in cancer, PGC-1α is hijacked to promote OXPHOS-dependent tumor growth. For example, multiple myeloma (MM) cells overexpress PGC-1α and OXPHOS genes, enabling bioenergetic adaptation to the bone marrow microenvironment [6]. Similarly, respiratory viruses like human rhinovirus (HRV) suppress PGC-1α to disrupt airway epithelial barrier function, facilitating viral proliferation [9].
The central role of PGC-1α in metabolic and oncological pathways positions it as a high-value therapeutic target. In T2D, suppressing PGC-1α’s gluconeogenic activity offers a mechanism to reduce HGP without the limitations of current therapies like metformin [2] [10]. In oncology, many malignancies exhibit "metabolic plasticity," shifting between glycolysis and OXPHOS for survival. PGC-1α-driven OXPHOS supports tumor growth under metabolic stress, making its inhibition a strategy to induce energy crisis in cancer cells [6] [7].
Table 1: PGC-1α-Associated Pathways in Disease Contexts
Disease Context | PGC-1α Function | Downstream Effects |
---|---|---|
Type 2 Diabetes | Co-activation of HNF4α/FOXO1 | ↑ Gluconeogenic genes (Pck1, G6pc), ↑ HGP |
Multiple Myeloma | Upregulation of OXPHOS genes | ↑ Mitochondrial respiration, ↑ Tumor growth |
Mycobacterial Infection | Regulation of TFAM and mtDNA stability | ↓ Macrophage ATP production, ↑ Bacterial survival |
Rhinovirus Infection | Suppression of barrier-protective metabolism | ↓ Epithelial integrity, ↑ Viral replication |
SR-18292 (C₂₃H₃₀N₂O₂, MW 366.5 g/mol) emerged from a high-throughput screen of >350,000 compounds designed to identify PGC-1α modulators [2] [10]. This small molecule selectively enhances the interaction between PGC-1α and general control nonderepressible 5 (GCN5), a lysine acetyltransferase. Acetylation of specific lysine residues on PGC-1α inhibits its ability to recruit transcription machinery (e.g., Mediator complex) to gluconeogenic promoters, thereby suppressing Pck1 and G6pc expression [2] [5]. Unlike genetic knockdown, SR-18292 modulates PGC-1α activity post-translationally, allowing fine-tuned control over its diverse functions [1] [2].
Metabolic Disorders: In primary hepatocytes, SR-18292 (20 μM) reduced forskolin-induced Pck1 expression by >60% and glucose output by >50% [2]. In high-fat-diet (HFD) mice, intraperitoneal administration (45 mg/kg) lowered fasting blood glucose by 30–40% and improved insulin sensitivity within four days, independent of body weight changes [2] [7] [10].
Oncological Applications: SR-18292 (10–20 μM) inhibited proliferation in MM cells by disrupting OXPHOS. It suppressed genes encoding complexes I (NDUFS3) and III (UQCRFS1), reducing mitochondrial membrane potential and ATP synthesis. This energy depletion triggered G2/M cell-cycle arrest via AMPK-mediated phosphorylation of CDC25C and CDC2 [6].
Immunometabolism and Beyond: In macrophages infected with Mycobacterium abscessus, SR-18292 (10 μM) exacerbated mitochondrial dysfunction, while PGC-1α activators (e.g., ZLN005) restored bacterial clearance [3]. Conversely, in HRV-infected airway epithelia, PGC-1α activation (not inhibition) preserved barrier function, highlighting context-dependent therapeutic strategies [9].
Table 2: Efficacy of SR-18292 in Preclinical Disease Models
Disease Model | Key Parameters | Effects of SR-18292 |
---|---|---|
HFD-Induced T2D (Mice) | Fasting blood glucose, Hepatic Pck1 expression | ↓ Blood glucose (30–40%), ↓ Pck1 (50–70%) |
Multiple Myeloma (Xenograft) | Tumor volume, ATP synthesis | ↓ Tumor growth (60–70%), ↓ ATP (50%) |
Primary Hepatocytes | Glucose output, Gluconeogenic gene expression | ↓ Glucose release (50%), ↓ Pck1/G6pc (60%) |
RAW 264.7 Macrophages | Bacterial clearance, Mitochondrial ROS | ↓ M. abscessus clearance (worsened infection) |
Emerging Research Directions:
Table 3: Structural and Functional Properties of SR-18292
Property | Detail |
---|---|
Chemical Formula | C₂₃H₃₀N₂O₂ |
Molecular Weight | 366.5 g/mol |
Mechanism | Enhances GCN5-mediated PGC-1α acetylation |
Solubility | ≥100 mg/mL in DMSO; 10 mg/mL in ethanol |
Primary Targets | Gluconeogenesis (liver), OXPHOS (cancer) |
In Vivo Efficacy (T2D) | ↓ Fasting glucose at 45 mg/kg (IP) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2